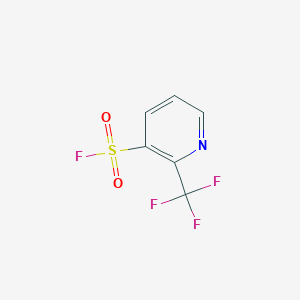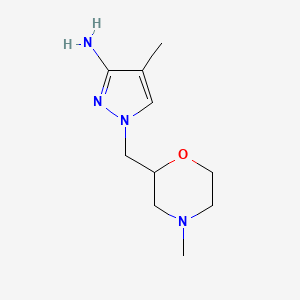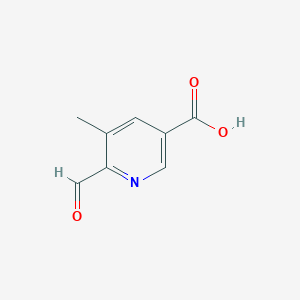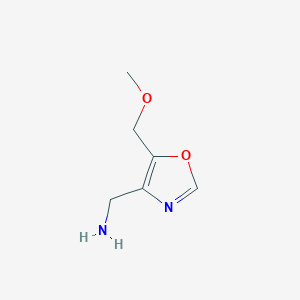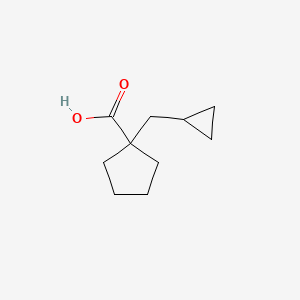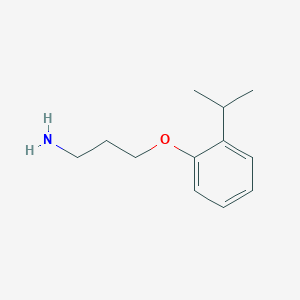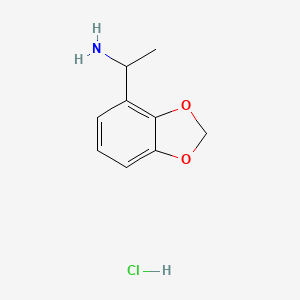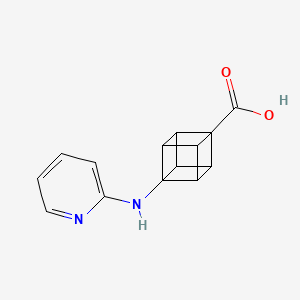
Methyl 2-amino-3-(4-fluorophenoxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-fluorophenoxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorophenoxy group attached to the butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4-fluorophenoxy)butanoate typically involves the reaction of 4-fluorophenol with an appropriate butanoate precursor. One common method involves the esterification of 4-fluorophenol with methyl 2-amino-3-butanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Methyl 2-amino-3-(4-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Methyl 2-amino-3-(4-fluorophenoxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of methyl 2-amino-3-(4-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction cascades and metabolic processes.
相似化合物的比较
- Methyl 2-amino-4-(3-fluorophenoxy)butanoate
- Methyl 2-amino-3-(4-chlorophenoxy)butanoate
- Methyl 2-amino-3-(4-bromophenoxy)butanoate
Comparison: Methyl 2-amino-3-(4-fluorophenoxy)butanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity compared to its chloro or bromo analogs. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
属性
分子式 |
C11H14FNO3 |
|---|---|
分子量 |
227.23 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H14FNO3/c1-7(10(13)11(14)15-2)16-9-5-3-8(12)4-6-9/h3-7,10H,13H2,1-2H3 |
InChI 键 |
SMFUZPGUYKRTRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)OC)N)OC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)
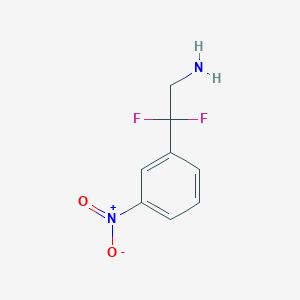
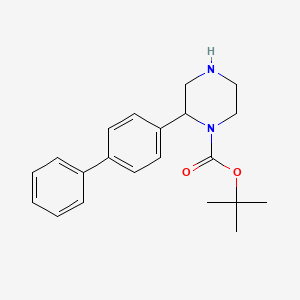

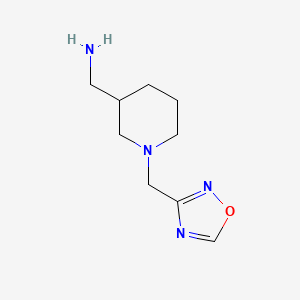
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
